
2-(Chloromethyl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrimidin-5-amine typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pyrimidin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyrimidine ring can also interact with various molecular targets through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:
2-(Bromomethyl)pyrimidin-5-amine: Similar in structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
2-(Hydroxymethyl)pyrimidin-5-amine: Contains a hydroxymethyl group, which can alter its solubility and reactivity.
2-(Methyl)pyrimidin-5-amine: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its chloromethyl group, which provides specific reactivity that can be exploited in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H6ClN3 |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,7H2 |
Clave InChI |
VEOMXYOAIORPFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B12977079.png)
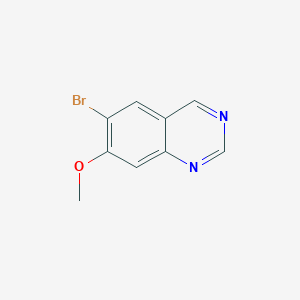
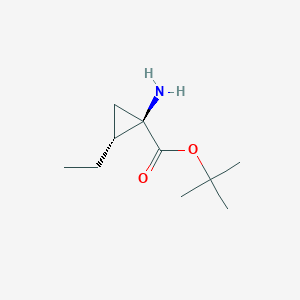
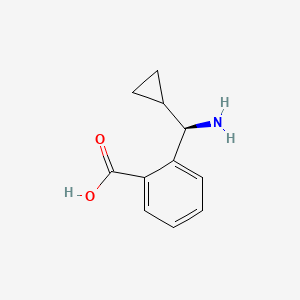
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)

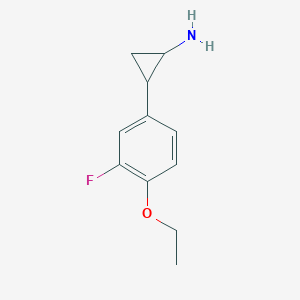
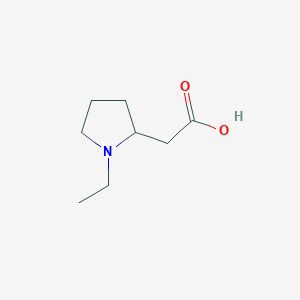
![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
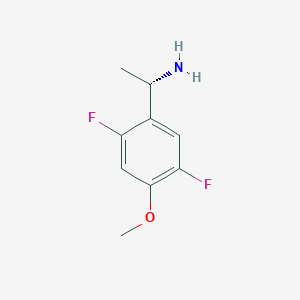

![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


